molecular formula C9H14Cl2FN3 B2445977 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride CAS No. 1909316-98-8

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride

Cat. No.: B2445977
CAS No.: 1909316-98-8
M. Wt: 254.13
InChI Key: UWYROBPUYZAQFW-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂FN₃ and a molecular weight of 254.13 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoropyridine and piperazine.

    Reaction Conditions: The 6-fluoropyridine is reacted with piperazine under controlled conditions, often in the presence of a base such as potassium carbonate, to form the desired product.

    Purification: The resulting compound is then purified through recrystallization or chromatography to obtain 1-(6-Fluoropyridin-3-yl)piperazine.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the fluoropyridine moiety to a more reduced form.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form more complex molecules.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain receptors or enzymes, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in the presence of both the fluoropyridine and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYROBPUYZAQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-98-8
Record name 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride
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